molecular formula C17H12ClFN2O2 B2475458 2-chloro-4-fluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzamide CAS No. 2034341-48-3

2-chloro-4-fluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzamide

Cat. No.: B2475458
CAS No.: 2034341-48-3
M. Wt: 330.74
InChI Key: PCFDMGRBQDRRIR-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a furan and pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions and the employment of continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The furan and pyridine moieties can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups on the furan and pyridine rings.

Scientific Research Applications

2-chloro-4-fluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-fluorobenzamide: Shares the benzamide core but lacks the furan and pyridine moieties.

    4-fluoro-N-(pyridin-4-ylmethyl)benzamide: Contains the pyridine moiety but lacks the furan ring.

    2-chloro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzamide: Similar structure but without the fluoro substituent.

Uniqueness

2-chloro-4-fluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both chloro and fluoro groups, along with the furan and pyridine moieties, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-chloro-4-fluoro-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2O2/c18-14-9-12(19)3-4-13(14)17(22)21-10-11-5-6-20-15(8-11)16-2-1-7-23-16/h1-9H,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFDMGRBQDRRIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=CC(=C2)CNC(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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